N-(1,3-benzodioxol-5-yl)-2,3-dimethoxybenzamide
Description
N-(1,3-Benzodioxol-5-yl)-2,3-dimethoxybenzamide is a benzamide derivative characterized by a 1,3-benzodioxole moiety attached to the amide nitrogen and methoxy groups at the 2- and 3-positions of the benzamide ring. This compound’s structural features, including the electron-rich benzodioxol group and methoxy substituents, influence its physicochemical properties (e.g., solubility, hydrogen bonding capacity) and biological interactions, particularly in neurological and receptor-binding applications .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-19-13-5-3-4-11(15(13)20-2)16(18)17-10-6-7-12-14(8-10)22-9-21-12/h3-8H,9H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMUTVAJKJYHQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501326159 | |
| Record name | N-(1,3-benzodioxol-5-yl)-2,3-dimethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501326159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49725525 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
758704-20-0 | |
| Record name | N-(1,3-benzodioxol-5-yl)-2,3-dimethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501326159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2,3-dimethoxybenzamide typically involves the coupling of 1,3-benzodioxole derivatives with 2,3-dimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or chloroform for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques such as recrystallization or chromatography to obtain the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the benzodioxole ring.
Scientific Research Applications
Structural Characteristics
The compound features a distinctive molecular structure that includes:
- Benzodioxole moiety : Known for its role in various biological activities.
- Dimethoxybenzamide group : Enhances lipophilicity and potential interactions with biological targets.
The molecular formula is with a molecular weight of approximately 348.42 g/mol.
Anticancer Properties
Research indicates that N-(1,3-benzodioxol-5-yl)-2,3-dimethoxybenzamide exhibits promising anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. The mechanisms include:
- Enzyme inhibition : Targeting enzymes critical for cell proliferation.
- Signal transduction modulation : Altering pathways that regulate cell growth and apoptosis.
Case Study : A study demonstrated that derivatives of this compound were effective against various cancer cell lines, showing IC50 values lower than established chemotherapeutics like 5-Fluorouracil (5-FU) .
Antimicrobial Effects
Preliminary investigations suggest the compound may possess antimicrobial properties. Its efficacy against both Gram-positive and Gram-negative bacteria makes it a candidate for further research in infectious disease treatment.
Table 1: Antimicrobial Activity
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 2.60 | Effective against tested strains |
Biological Research Applications
In biological research, this compound serves as a lead for the development of new drugs or as a tool for studying biological processes. Its potential anti-inflammatory and antioxidant properties are particularly noteworthy.
Industrial Applications
In industry, this compound may be utilized in the production of advanced materials such as polymers and coatings due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, it may modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis . This makes it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
A comparative analysis of key structural analogs is summarized in Table 1 .
*TMB: Trimethoxybenzamide
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in N-(1,3-benzodioxol-5-yl)-3-nitrobenzamide increases polarity (XLogP3 = 2.4 vs.
- Benzodioxol vs. Oxazole : Isoxaben’s oxazole ring replaces the benzodioxol group, enabling agrochemical activity via cellulose synthesis inhibition, unlike the neurological focus of the parent compound .
Pharmacological and Functional Differences
Agricultural vs. Neurological Targeting
Isoxaben’s 2,6-dimethoxybenzamide and oxazolyl group confer specificity for plant cellulose synthase, diverging from the neurological targets of benzodioxol-containing analogs . This highlights how minor structural changes redirect bioactivity across domains.
Physicochemical and Hydrogen-Bonding Profiles
- Hydrogen Bonding : The parent compound’s benzodioxol oxygen and methoxy groups act as hydrogen bond acceptors (HBA = 5), facilitating crystal packing or receptor interactions. Analogous compounds like [18F]fallypride exhibit enhanced HBA (e.g., fluoropropyl chain increases rotational freedom but reduces directional bonding) .
- Thermodynamic Stability : Isoxaben’s oxazole ring enhances metabolic stability in plants compared to the benzodioxol group’s susceptibility to oxidative cleavage .
Biological Activity
N-(1,3-benzodioxol-5-yl)-2,3-dimethoxybenzamide is a compound of significant interest in pharmacology due to its diverse biological activities. This article summarizes its biological properties, mechanisms of action, and relevant findings from various studies.
Chemical Structure and Properties
The compound this compound consists of a benzodioxole moiety linked to a dimethoxybenzamide structure. This unique combination may contribute to its biological activities, including potential psychoactive effects and therapeutic applications.
1. Psychoactive Properties
Research has indicated that derivatives of this compound exhibit psychoactive effects. Notably, the N-methyl derivative has been shown to be nonhallucinogenic while possessing novel psychoactive effects that may facilitate psychotherapy. This has led to the proposal that such compounds could represent a new pharmacological class known as entactogens .
2. Anticancer Activity
The compound's structural analogs have been investigated for their anticancer properties. A study on related compounds demonstrated that certain derivatives show high affinity for the c-Src and Abl kinases, which are critical in cancer progression. These compounds exhibited potent inhibitory effects on tumor growth in various models, suggesting that this compound could also possess similar anticancer activity .
3. Insecticidal Activity
Recent studies have explored the insecticidal potential of compounds related to the benzodioxole structure against Aedes aegypti, a vector for several viral diseases. The findings indicated significant larvicidal activity with low toxicity to mammals, highlighting the relevance of this compound in developing new insecticides .
Table 1: Summary of Biological Activities
Case Study: Psychoactive Effects
A study involving rats trained for drug discrimination showed that certain enantiomers of related compounds could generalize the stimulus from LSD, indicating a psychoactive profile. This supports the hypothesis that this compound and its derivatives may have therapeutic implications in mental health treatments .
Case Study: Anticancer Efficacy
In vivo studies on similar compounds demonstrated significant tumor inhibition in xenograft models when administered orally. The pharmacokinetic profile indicated favorable absorption and distribution characteristics, making these compounds suitable candidates for further clinical evaluation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
